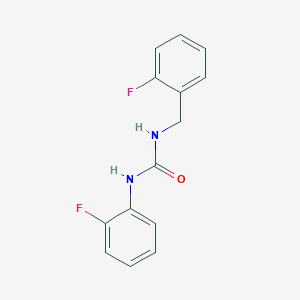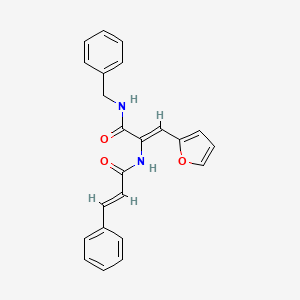![molecular formula C22H22N2O4S2 B5145329 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5145329.png)
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPT0G211 and is synthesized through a multi-step process.
作用機序
MPT0G211 exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, MPT0G211 induces apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a crucial role in programmed cell death. MPT0G211 also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. In inflammation, MPT0G211 reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
MPT0G211 has been shown to have various biochemical and physiological effects. In cancer cells, MPT0G211 induces DNA damage and inhibits the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription. In inflammation, MPT0G211 reduces the production of reactive oxygen species and inhibits the activation of macrophages.
実験室実験の利点と制限
MPT0G211 has several advantages for laboratory experiments, including its high potency and selectivity for cancer cells and its ability to reduce inflammation. However, MPT0G211 also has some limitations, including its low solubility in water and its potential toxicity in high doses.
将来の方向性
There are several future directions for research related to MPT0G211. One potential direction is to study the efficacy of MPT0G211 in combination with other drugs for cancer treatment. Another direction is to investigate the potential of MPT0G211 for the treatment of other diseases, such as autoimmune disorders. Additionally, further research is needed to optimize the synthesis method of MPT0G211 and to develop more efficient and cost-effective methods for large-scale production.
Conclusion:
In conclusion, MPT0G211 is a chemical compound that has shown potential therapeutic applications in cancer and inflammation research. Its mechanism of action involves multiple pathways that induce apoptosis and reduce inflammation. MPT0G211 has several advantages for laboratory experiments, but also has some limitations. Future research directions include investigating its efficacy in combination with other drugs and exploring its potential for the treatment of other diseases.
合成法
The synthesis of MPT0G211 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-(4-methylphenylamino)benzenesulfonamide with 2-chloro-4-nitrophenol in the presence of a base to form 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-4-nitrophenol. The nitro group is then reduced to an amino group using a reducing agent, followed by the reaction with 3-(methylthio)aniline in the presence of a base to form the final product, MPT0G211.
科学的研究の応用
MPT0G211 has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In cancer research, MPT0G211 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Inflammation research has shown that MPT0G211 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-16-6-8-17(9-7-16)24-30(26,27)21-12-10-19(11-13-21)28-15-22(25)23-18-4-3-5-20(14-18)29-2/h3-14,24H,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNXERFNPCFJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-N-phenylacetamide](/img/structure/B5145249.png)
![N~2~-(2,5-dichlorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145254.png)
![3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5145281.png)
![N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5145289.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5145296.png)
![N-benzyl-3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5145303.png)
![4-[4-(2,4-dichlorophenoxy)butyl]morpholine](/img/structure/B5145307.png)

![4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B5145313.png)
![N-(3-cyanophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5145314.png)
![2-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5145321.png)
![ethyl 5-chloro-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B5145345.png)
![5,5'-[oxybis(4,1-phenylenecarbonylimino)]diisophthalic acid](/img/structure/B5145354.png)